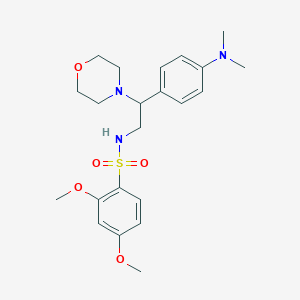
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound appears to be an organic molecule that contains several functional groups, including a dimethylamino group, a morpholino group, and a benzenesulfonamide group. These groups could potentially give the compound various properties, such as basicity from the dimethylamino group, and polarity from the sulfonamide group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic ring (from the benzenesulfonamide group) could impart stability to the molecule, while the morpholino and dimethylamino groups could introduce steric hindrance and affect the compound’s reactivity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the dimethylamino group could potentially participate in acid-base reactions, while the benzenesulfonamide group could undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces.Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide and its derivatives have been synthesized and characterized through various studies, focusing on their structural and electronic properties. For example, a study detailed the synthesis, characterization, and computational analysis of a sulfonamide molecule, showcasing its stability and interactions within the crystal state, alongside spectral data comparison and molecular dynamics simulations (Murthy et al., 2018). Similarly, another research highlighted the synthesis of sulfonamide derivatives as potential therapeutic agents for Alzheimer’s disease, emphasizing their inhibitory effects on acetylcholinesterase and potential as lead structures for drug design (Abbasi et al., 2018).
Photopolymerization Applications
A novel water-soluble photoinitiator based on a sulfonamide structure was developed for environmentally friendly and water-soluble resist systems, demonstrating high sensitivity and the potential for use in acrylic photopolymerization without the need for organic solvents or alkaline developers (Kojima et al., 1998).
Antimicrobial and Enzyme Inhibition Studies
Several sulfonamide derivatives have been investigated for their antimicrobial activity and enzyme inhibitory properties. For instance, novel sulfonamide compounds were synthesized and screened for their activity against Mycobacterium tuberculosis, revealing specific structural modifications that enhance their antimycobacterial efficacy (Ghorab et al., 2017). Additionally, sulfonamides incorporating 1,3,5-triazine motifs showed promising results as antioxidants and inhibitors of key enzymes related to neurodegenerative diseases (Lolak et al., 2020).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and flammability. Proper handling and disposal procedures should be followed to minimize risk.
Direcciones Futuras
Future research on this compound could involve studying its properties in more detail, exploring its potential uses, and developing more efficient methods for its synthesis.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5S/c1-24(2)18-7-5-17(6-8-18)20(25-11-13-30-14-12-25)16-23-31(26,27)22-10-9-19(28-3)15-21(22)29-4/h5-10,15,20,23H,11-14,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONDYKLBFMBMHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2858944.png)
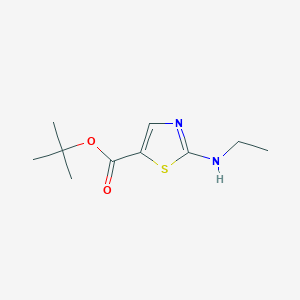
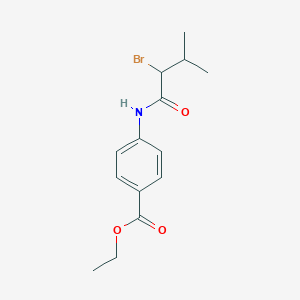
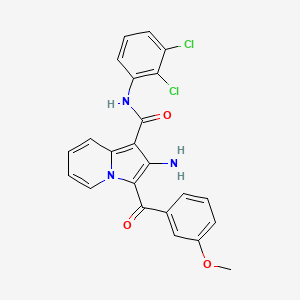
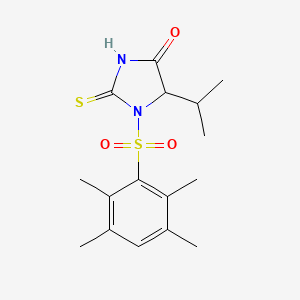
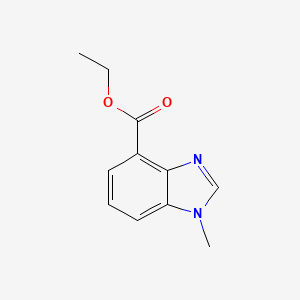
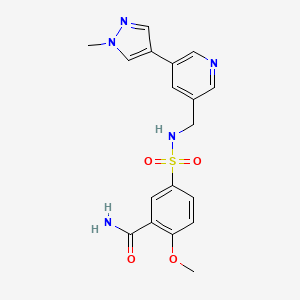
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858957.png)
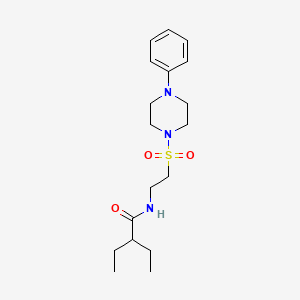
![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2858959.png)


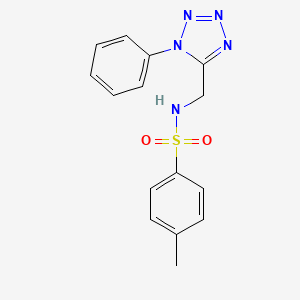
![N'-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2858965.png)